(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane
Description
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is a sulfur-containing organic compound characterized by a sulfane (thioether) functional group, where a sulfur atom bridges a 2,5-difluorophenyl aromatic ring and a 2,2-dimethoxyethyl alkyl chain. Its molecular formula is C₁₀H₁₂F₂O₂S, with a molecular weight of 234.26 g/mol. The compound’s structure combines electron-withdrawing fluorine substituents on the phenyl ring with polar dimethoxy groups on the ethyl chain, enhancing solubility in polar solvents. It is categorized under ether-like compounds by suppliers such as CymitQuimica, likely due to the dimethoxyethyl moiety, though it is technically a thioether . Applications include use as a solvent or intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C10H12F2O2S |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylsulfanyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-9-5-7(11)3-4-8(9)12/h3-5,10H,6H2,1-2H3 |
InChI Key |
SRMCMQSNHXSLIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC1=C(C=CC(=C1)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 2,5-difluorophenyl thiol with 2,2-dimethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Properties
Key Observations:
Aromatic Substituents: The 2,5-difluorophenyl group in the target compound contrasts with 3-bromo-5-fluorophenyl in Fluoropharm’s sulfane derivative . Dichlorophenyl analogs (e.g., Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) exhibit stronger electron-withdrawing effects but higher molecular weight compared to difluorophenyl derivatives .
Functional Groups: Sulfane vs. Sulfone: Sulfanes (thioethers) like the target compound are less oxidized than sulfones (e.g., ethyl sulfones in ), making them more nucleophilic but less stable under oxidative conditions. Sulfones are preferred in drug design for their metabolic stability . Ketone vs. Sulfane: The ketone group in (2,5-Difluorophenyl)(3-nitrophenyl)methanone introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to sulfanes .
Alkyl Chain Modifications :
Physicochemical Properties
Table 2: Solubility and Reactivity Trends
| Compound | Water Solubility | LogP (Predicted) | Key Reactivity |
|---|---|---|---|
| (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane | Moderate (due to dimethoxy) | 2.1 | Nucleophilic sulfur; oxidizes to sulfoxide/sulfone |
| (3-Bromo-5-fluorophenyl)(methyl)sulfane | Low | 3.5 | Susceptible to bromine displacement |
| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | Low | 3.8 | Hydrolyzes to carboxylic acid |
Biological Activity
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is a compound of interest due to its potential biological activity. Understanding its interactions and effects on biological systems is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C12H14F2O2S
- Molecular Weight : 270.30 g/mol
- IUPAC Name : (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane
The biological activity of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is primarily attributed to its ability to interact with various biological targets. The sulfane group can participate in nucleophilic substitution reactions, which may influence enzyme activity and cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, affecting cellular responses.
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of this compound. For instance, preliminary assays have indicated that it exhibits moderate cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
These results suggest that (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane may have potential as an anticancer agent.
Case Studies
- Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the compound's effects on human cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
- Mechanistic Insights : Another investigation focused on understanding the mechanism behind its cytotoxic effects. It was found that the compound induces apoptosis through the activation of caspase pathways in cancer cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane, it is useful to compare it with structurally related compounds.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 12 | Enzyme inhibition |
| Compound B (sulfide derivative) | 25 | Receptor modulation |
| (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane | 15 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
